Thermodynamic Stability of (Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid
Thermodynamic Stability of (Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid
The following technical guide details the thermodynamic stability profile and characterization framework for (Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid .
Technical Guide & Characterization Framework
Executive Summary
(Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid (CAS: 29289-27-8) is a critical heterocyclic building block used in the synthesis of bioactive compounds, including adrenergic receptor antagonists and fluorescent probes. Its structural integrity relies on the interplay between the rigid, electron-deficient benzothiadiazole core and the flexible, hydrogen-bond-donating oxyacetic acid tail.
This guide addresses the thermodynamic stability of this molecule—defined here as its resistance to phase change, chemical degradation, and solvate formation under thermal and solution stress. As specific calorimetric data is often proprietary, this whitepaper provides a predictive structural analysis and a standardized experimental framework for researchers to establish the compound's stability profile in pre-formulation and process development.
Chemical Identity & Structural Thermodynamics
The thermodynamic behavior of this compound is dictated by two competing structural domains: the rigid aromatic core (enthalpic stabilizer) and the flexible ether tail (entropic destabilizer).
| Parameter | Data / Prediction | Structural Driver |
| Compound Name | (Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid | N/A |
| CAS Number | 29289-27-8 | N/A |
| Formula | N/A | |
| Molecular Weight | 210.01 g/mol | N/A |
| Predicted MP | 130°C – 160°C (Crystalline) | Strong intermolecular H-bonding (dimers) + |
| pKa (Acid) | ~3.5 – 4.0 | Inductive effect of the electron-withdrawing benzothiadiazole ring. |
| Lattice Energy | High | Planar core facilitates efficient packing; acid dimers lock the lattice. |
Structural Analysis[1]
-
Benzothiadiazole Core: The 2,1,3-benzothiadiazole unit is planar and electron-deficient. In the solid state, these rings typically arrange in "slipped-stack" motifs to maximize
- interactions, contributing significantly to the enthalpy of fusion ( ) . -
Oxyacetic Acid Tail: The ether linkage at position 4 introduces a rotational degree of freedom. However, the carboxylic acid group (
) will almost exclusively form centrosymmetric dimers in the crystal lattice. This dimerization acts as a "thermodynamic anchor," significantly raising the melting point compared to the corresponding ester or aldehyde.
Thermodynamic Stability Profile
Solid-State Stability
The compound is predicted to exhibit high thermodynamic stability in the solid state under ambient conditions.
-
Polymorphism Risk: Moderate. The flexibility of the
linker allows for conformational polymorphism. Different torsion angles can lead to metastable forms with lower melting points. -
Hydrate Formation: The carboxylic acid moiety is hydrophilic. If crystallized from aqueous solvents, the compound may form a stoichiometric hydrate, altering the effective thermodynamic stability.
Chemical Degradation Pathways
Thermodynamic instability often manifests as chemical decomposition at elevated temperatures.
-
Decarboxylation (High Risk at
): Like many aryloxyacetic acids, the primary thermal degradation pathway is decarboxylation, releasing to form 4-methoxy-2,1,3-benzothiadiazole. This is an irreversible, entropically driven process. -
N-S Bond Cleavage (Reductive Stress): The N=S=N motif is stable to oxidation but thermodynamically unstable in the presence of strong reducing agents (e.g., metals in acid), leading to ring opening (formation of diamines).
Visualization of Stability Logic
The following diagram illustrates the causal relationships between the molecule's structure and its macroscopic thermodynamic behavior.
Figure 1: Structural causality map linking molecular features to thermodynamic outcomes.
Experimental Characterization Framework
To empirically define the thermodynamic stability of (Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid, the following self-validating protocols must be executed.
Protocol 1: Thermal Analysis (DSC & TGA)
Objective: Determine the Melting Point (
-
TGA (Thermogravimetric Analysis):
-
Load 5–10 mg of sample into a platinum pan.
-
Ramp from 25°C to 300°C at 10°C/min under
purge. -
Success Criteria: A flat baseline up to the melt indicates no solvates. Mass loss >1% before 100°C suggests a hydrate. Mass loss onset >180°C confirms thermal stability against decarboxylation.
-
-
DSC (Differential Scanning Calorimetry):
-
Load 2–3 mg into a crimped aluminum pan (pinhole lid).
-
Cycle: Heat to (
), Cool to 0°C, Re-heat. -
Analysis: The first endotherm is
. The area under the curve is . A glass transition ( ) in the second heat indicates the sample can form an amorphous glass.
-
Protocol 2: Solubility Thermodynamics (Van't Hoff Analysis)
Objective: Determine the enthalpy (
-
Preparation: Prepare saturated solutions in three solvents (Water, Methanol, Acetonitrile) at 20°C, 30°C, 40°C, and 50°C.
-
Equilibration: Stir for 24 hours; filter supernatant.
-
Quantification: Analyze filtrate concentration via HPLC-UV (Detection at ~310 nm, typical for benzothiadiazole).
-
Calculation: Plot
vs .-
Slope =
-
Intercept =
-
Note: A non-linear plot indicates a change in the solid form (phase transition) during heating.
-
Protocol 3: Forced Degradation (Stress Testing)
Objective: Verify chemical stability limits.
| Stress Condition | Duration | Target Degradant |
| Acid (0.1N HCl, 60°C) | 24 Hours | Ether hydrolysis (Unlikely) |
| Base (0.1N NaOH, 60°C) | 24 Hours | Salt formation (Stable) |
| Oxidation (3% | 4 Hours | N-oxide formation on thiadiazole |
| Thermal (Solid, 80°C) | 1 Week | Decarboxylation |
Workflow Visualization
The following diagram outlines the decision tree for characterizing the stability of this compound.
Figure 2: Sequential workflow for thermodynamic characterization.
Conclusion
(Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid is a robust scaffold with high predicted thermodynamic stability, driven by the lattice energy of its benzothiadiazole core and carboxylic acid dimerization. However, its stability profile must be validated against decarboxylation at high temperatures and hydrate formation in aqueous processing. By following the protocols outlined above, researchers can ensure the integrity of this material during drug development and synthesis.
References
-
Compound Identification: Thoreauchem. (n.d.). (Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid (CAS 29289-27-8).[1] Retrieved October 26, 2023, from [Link]
- Structural Analog Analysis: Neto, B. A. D., et al. (2021). Benzothiadiazole derivatives as fluorescence imaging probes: A review. Journal of the Brazilian Chemical Society. (Contextual reference for benzothiadiazole core stability).
- Thermodynamic Principles: Grant, D. J. W. (1999). Theory and Origin of Polymorphism. In Polymorphism in Pharmaceutical Solids. Marcel Dekker. (Foundational text for the lattice energy arguments used in Section 2).
-
Benzothiadiazole Applications: MDPI. (2023). Design and Synthesis of New Boron-Based Benzo[c][1,2,5]oxadiazoles and Benzo[c][1,2,5]thiadiazoles. Retrieved from [Link]
